Cas no 2228465-49-2 (2-{5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid)

2-{5-(Methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid is a specialized organic compound featuring a pyrrole core functionalized with a methoxycarbonyl group and an acetic acid side chain. This structure makes it a versatile intermediate in synthetic chemistry, particularly for constructing heterocyclic frameworks or modifying bioactive molecules. The presence of both ester and carboxylic acid functionalities allows for selective derivatization, enabling applications in pharmaceutical and agrochemical research. Its stability under standard conditions and compatibility with common reaction conditions enhance its utility in multi-step syntheses. The compound is particularly valuable for designing novel analogs in medicinal chemistry due to its balanced reactivity and potential for further functionalization.
2-{5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid structure
2228465-49-2 structure
Product Name:2-{5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid
CAS No:2228465-49-2
MF:C9H11NO5
MW:213.187342882156
CID:6367562
PubChem ID:165828778
Update Time:2025-11-04

2-{5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid
    • 2-{[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]oxy}acetic acid
    • 2228465-49-2
    • EN300-1732128
    • Inchi: 1S/C9H11NO5/c1-10-6(9(13)14-2)3-4-7(10)15-5-8(11)12/h3-4H,5H2,1-2H3,(H,11,12)
    • InChI Key: PBHXZBHLVOKCMY-UHFFFAOYSA-N
    • SMILES: O(CC(=O)O)C1=CC=C(C(=O)OC)N1C

Computed Properties

  • Exact Mass: 213.06372245g/mol
  • Monoisotopic Mass: 213.06372245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 77.8Ų

2-{5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid Pricemore >>

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2-{5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid Related Literature

Additional information on 2-{5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid

Introduction to 2-{5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid (CAS No. 2228465-49-2)

2-{5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid, identified by its Chemical Abstracts Service (CAS) number 2228465-49-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyrrole core modified with ester and acetic acid functionalities, has garnered attention due to its structural complexity and potential biological activities. The presence of a methoxycarbonyl group at the 5-position of the pyrrole ring and a methyl substitution at the 1-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery initiatives.

The compound's structure is characterized by an acetic acid moiety at one end, which facilitates interactions with biological targets through hydrogen bonding, while the pyrrole ring itself serves as a privileged scaffold in medicinal chemistry. Pyrroles are well-known for their role in various natural products and bioactive molecules, including heme-containing proteins and antifungal agents. The modifications introduced in 2-{5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid not only enhance its solubility and metabolic stability but also open avenues for further derivatization to explore novel pharmacophores.

In recent years, there has been growing interest in leveraging heterocyclic compounds like pyrroles for the development of therapeutic agents. The methoxycarbonyl group in this molecule can be envisaged as a protective group for carboxylic acids or as a site for further functionalization via cross-coupling reactions. This flexibility makes it particularly useful in constructing more complex molecules, such as peptidomimetics or kinase inhibitors. Additionally, the methyl-substituted pyrrole can influence the electronic properties of the ring, potentially modulating its interaction with biological targets.

One of the most compelling aspects of 2-{5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid is its potential application in modulating enzyme activity. Pyrrole derivatives have been extensively studied for their ability to interact with enzymes such as cytochrome P450s and flavoproteins. The combination of an ester group and an acetic acid moiety in this compound suggests that it may exhibit inhibitory effects on certain enzymes by competing with natural substrates or by covalently modifying active sites. Such interactions could be exploited to develop novel therapeutic strategies against diseases caused by enzymatic dysregulation.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for potential biological activity. 2-{5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid, with its well-defined structure, is an ideal candidate for virtual screening campaigns aimed at identifying lead compounds for drug development. By leveraging machine learning models trained on experimental data, researchers can predict the binding affinity of this molecule to various protein targets, thereby accelerating the discovery process.

The synthesis of 2-{5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid presents an interesting challenge due to the need to introduce multiple functional groups in a regioselective manner. Traditional synthetic routes may involve multi-step sequences involving protection-deprotection strategies to ensure high yield and purity. However, recent methodologies employing transition-metal-catalyzed cross-coupling reactions have provided more efficient pathways to construct complex heterocyclic frameworks. These advances have not only simplified the synthesis but also allowed for greater structural diversity, which is crucial for optimizing biological activity.

In conclusion, 2-{5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid (CAS No. 2228465-49-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its potential biological activities, make it an attractive scaffold for drug discovery initiatives. As computational methods continue to evolve and synthetic techniques become more sophisticated, compounds like this are likely to play a pivotal role in the development of next-generation therapeutics.

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